3-Isopropyl-1-methyl-1H-pyrazol-5-ol
Description
The study of heterocyclic compounds is fundamental to organic and medicinal chemistry, providing the building blocks for a multitude of functional molecules. mdpi.com The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a particularly privileged structure within this class of compounds. rsc.orgnih.gov
The pyrazole nucleus is a robust and versatile scaffold that has been a subject of interest for over a century. researchgate.net Its aromatic nature and the presence of two nitrogen atoms confer unique physicochemical properties, making it a valuable component in the design of new molecules. researchgate.net Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, which has led to their incorporation into numerous pharmaceuticals and agrochemicals. researchgate.netnih.gov The ease of synthesis and the ability to introduce various functional groups onto the pyrazole ring allow for extensive chemical modifications, making it a highly attractive core for medicinal chemists. researchgate.net
The significance of the pyrazole core is underscored by its presence in a number of commercially successful drugs. These include anti-inflammatory agents, antipsychotics, and analgesics, demonstrating the broad therapeutic potential of this heterocyclic system. rsc.orgnih.gov The continued exploration of pyrazole derivatives is a testament to their importance in the ongoing quest for novel and effective chemical entities. researchgate.net
Within the broader family of pyrazoles, 5-hydroxypyrazole derivatives represent a significant subclass. These compounds are characterized by a hydroxyl group at the 5-position of the pyrazole ring, which can exist in tautomeric equilibrium with a pyrazolone (B3327878) form. This structural feature is crucial as it can influence the molecule's reactivity and biological interactions.
Research into 5-hydroxypyrazoles has revealed their potential in various applications. For instance, certain derivatives have been investigated as inhibitors of enzymes such as lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy. nih.gov Furthermore, some 5-hydroxypyrazole analogs have been explored for their potential as antihyperlipidemic agents by inhibiting cholesterol absorption. ijsdr.org The versatility of the 5-hydroxypyrazole scaffold allows for the synthesis of diverse libraries of compounds for screening in drug discovery programs.
While extensive research on a wide range of pyrazole derivatives has been published, specific studies focusing solely on 3-Isopropyl-1-methyl-1H-pyrazol-5-ol are less prevalent. The primary objective of research on this particular molecule would be to synthesize and characterize it, determining its fundamental physicochemical properties. Subsequent research would likely aim to explore its potential applications, drawing parallels from the known activities of other substituted 5-hydroxypyrazoles.
The scope of investigation would include elucidating its chemical reactivity, understanding its tautomeric behavior, and evaluating its biological activity in various assays. The presence of the isopropyl group at the 3-position and the methyl group at the 1-position provides a unique substitution pattern that could lead to novel properties and biological activities compared to other known pyrazoles.
Physicochemical Properties of a Related Compound: 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
While detailed research findings on this compound are not widely available, data for a closely related derivative, 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, can provide some insight into the general characteristics of this substitution pattern.
| Property | Value |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| CAS Number | 78208-73-8 |
| Form | Solid |
This data is for the carboxylic acid derivative and is provided for illustrative purposes. sigmaaldrich.com
The objectives of future research on this compound would be to build a comprehensive profile of the compound, from its synthesis to its potential utility. This would involve detailed spectroscopic analysis to confirm its structure and computational studies to understand its electronic properties. Biological screening would then be essential to uncover any potential therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-propan-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)6-4-7(10)9(3)8-6/h4-5,8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUVMCCXEFVKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Tautomeric Equilibrium of 3 Isopropyl 1 Methyl 1h Pyrazol 5 Ol
Theoretical Framework of Pyrazol-5-ol Tautomerism
Pyrazol-5-ols, and pyrazoles in general, are characterized by their ability to undergo prototropic tautomerism, a process involving the migration of a proton. researchgate.net In N-unsubstituted pyrazoles, this phenomenon is known as annular tautomerism, where a proton shifts between the two adjacent nitrogen atoms of the pyrazole (B372694) ring. This results in an equilibrium between two different tautomeric forms. For a 1-substituted pyrazol-5-ol like 3-Isopropyl-1-methyl-1H-pyrazol-5-ol, the tautomerism is more complex than simple annular tautomerism. Due to the fixed methyl group at the N1 position, proton migration cannot occur between N1 and N2. Instead, the compound can exist in equilibrium between several forms, primarily the hydroxy (OH) form (this compound), the keto or oxo (CH) form (3-isopropyl-1-methyl-1H-pyrazol-5(4H)-one), and a zwitterionic NH form (3-isopropyl-1-methyl-5-oxido-1H-pyrazol-1-ium). researchgate.net The relative stability and prevalence of these tautomers are dictated by a delicate balance of factors including aromaticity, substituent effects, solvent polarity, and intermolecular interactions like hydrogen bonding.
The electronic nature of substituents on the pyrazole ring plays a crucial role in determining the position of the tautomeric equilibrium. Alkyl groups, such as the methyl group at the N1 position and the isopropyl group at the C3 position, are generally considered electron-donating groups. mdpi.com Theoretical studies on substituted pyrazoles have shown that electron-donating groups tend to favor specific tautomeric forms. mdpi.com For instance, studies on various substituted pyrazoles indicate that electron-donating groups at the C3 position can stabilize the C3-tautomer. mdpi.com
In the case of this compound, the N1-methyl group fixes the position of one substituent, preventing annular tautomerism. The focus then shifts to the equilibrium between the OH, CH, and NH forms. The electron-donating nature of the isopropyl group at C3 is expected to influence the electron density distribution in the ring, thereby affecting the relative stability of these tautomers. DFT-based analyses on related structures, such as 1-(4-Chlorophenyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde, have shown that the keto-enol equilibrium is heavily influenced by both the substituents and the medium (gas phase vs. solvent). nih.gov For this compound, the interplay between the N1-methyl and C3-isopropyl groups will dictate the predominant tautomeric form in a given environment, with the OH form often being favored due to the establishment of an aromatic system.
Spectroscopic Investigations of Tautomeric Forms
Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound in CDCl₃
Infrared (IR) spectroscopy is highly effective for investigating tautomerism, as the different functional groups present in each tautomer give rise to distinct vibrational frequencies. The OH form (pyrazol-5-ol) is characterized by a broad O-H stretching band, typically in the range of 3200-2500 cm⁻¹, which is indicative of hydrogen bonding. The aromatic C=C and C=N stretching vibrations also appear in the fingerprint region (1600-1400 cm⁻¹). In contrast, the CH form (pyrazol-5-one) would exhibit a strong C=O stretching absorption, usually between 1720-1680 cm⁻¹, and C-H stretching bands for the sp³-hybridized C4. nih.gov The NH form would be identified by an N-H stretching band. Studies on related pyrazoles have demonstrated that in the gas phase or non-polar solvents, pyrazoles can form dimers and trimers through intermolecular hydrogen bonds, which can be detected by IR spectroscopy. mdpi.com The position and shape of the O-H or C=O bands can therefore provide information not only on the predominant tautomer but also on the state of intermolecular association. mdpi.com
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Tautomers of this compound
Mass spectrometry (MS) and related gas-phase techniques are instrumental in studying the intrinsic properties of tautomers in the absence of solvent effects. While conventional electron ionization mass spectrometry (EI-MS) might not always distinguish between stable tautomers due to fragmentation patterns, other techniques can provide insight. For instance, coupling gas chromatography with mass spectrometry (GC-MS) can potentially separate tautomers if they are stable enough under the chromatographic conditions, allowing for their individual mass spectra to be recorded. nih.gov Furthermore, advanced techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) can separate tautomeric ions based on their different shapes and collision cross-sections (CCS). Theoretical calculations of the CCS for different tautomers of related amino-pyrazole analogs (e.g., 3-isopropyl-1-methyl-1h-pyrazol-5-amine) show distinct predicted values, suggesting that such experimental separation would be feasible. uni.lu These gas-phase studies are crucial for understanding the fundamental stability of the tautomers, which is governed by intramolecular factors rather than interactions with the surrounding medium. mdpi.com
Solid-State Structural Analysis (e.g., X-ray Diffraction)
The precise solid-state structure of this compound has not been reported in publicly available crystallographic databases. Consequently, a detailed analysis of its crystal packing, including specific unit cell dimensions and space group, cannot be provided at this time. However, valuable insights into its likely solid-state conformation and intermolecular interactions can be gleaned from the X-ray diffraction studies of closely related pyrazol-5-ol derivatives.
The tautomeric equilibrium between the -ol (enolic) and -one (keto) forms is a critical aspect of pyrazole chemistry, and solid-state analysis is definitive in identifying the predominant form in the crystalline state. Research on analogous compounds consistently demonstrates that a single tautomer is typically observed in the crystal lattice. nih.gov For N-substituted pyrazol-5-ols, the specific tautomer present is influenced by the nature and position of the substituents.
A pertinent example is the crystal structure of 1-phenyl-3-methyl-1H-pyrazol-5-ol, which has been determined by X-ray diffraction. nih.gov In the solid state, this compound exists as the -ol tautomer. nih.gov The crystal structure reveals the formation of dimeric units through intermolecular hydrogen bonds. nih.gov This self-assembly is a common feature in the solid-state chemistry of pyrazoles containing both a hydrogen bond donor (the hydroxyl group) and an acceptor (the sp²-hybridized nitrogen atom of the pyrazole ring). nih.gov
For 1-phenyl-3-methyl-1H-pyrazol-5-ol, the key crystallographic parameters are summarized in the table below. nih.gov
| Parameter | Value |
|---|---|
| Formula | C10H10N2O |
| Crystal System | Orthorhombic |
| Space Group | P ca 21 |
| a (Å) | 15.0138 |
| b (Å) | 5.2952 |
| c (Å) | 10.9469 |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
Based on this and other related structures, it is highly probable that this compound also crystallizes in the hydroxyl (-ol) tautomeric form. The presence of the methyl group at the N1 position precludes the NH tautomer, leaving the OH and CH forms as possibilities. The hydroxyl form is generally favored in such systems.
Sophisticated Synthetic Methodologies for 3 Isopropyl 1 Methyl 1h Pyrazol 5 Ol and Its Key Precursors
Strategies for Pyrazole (B372694) Ring Formation
The construction of the pyrazole ring is the cornerstone of the synthesis. The most prevalent methods include condensation reactions and cycloaddition approaches, with a significant emphasis on controlling the final arrangement of substituents.
The most classic and widely used method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govyoutube.com This approach is a straightforward and rapid way to obtain polysubstituted pyrazoles. nih.govmdpi.com For the synthesis of the target molecule, this reaction would involve methylhydrazine and a 1,3-dicarbonyl compound containing an isopropyl group, such as 4-methyl-3-oxopentanoic acid ethyl ester (ethyl isobutyrylacetate).
The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups with the hydrazine. youtube.com This is followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. youtube.com The use of catalysts, such as nano-ZnO or Lewis acids like lithium perchlorate, can improve reaction efficiency, leading to excellent yields and shorter reaction times. nih.govmdpi.com
Table 1: Examples of Condensation Reactions for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1,3-Diketone | Hydrazine Derivative | Acid/Base, Heat | Polysubstituted Pyrazole | nih.govmdpi.com |
| Ethyl Acetoacetate | Phenylhydrazine | nano-ZnO | 1,3,5-Substituted Pyrazole | nih.gov |
| Acetylenic Ketones | Hydrazine Derivative | --- | Substituted Pyrazole | nih.govresearchgate.net |
| α,β-Unsaturated Ketones | Hydrazine Derivative | --- | Substituted Pyrazole | nih.govnih.gov |
An alternative and powerful strategy for pyrazole synthesis is the 1,3-dipolar cycloaddition reaction. rsc.org This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). acs.orgorganic-chemistry.org This approach can be highly regioselective, providing a convergent route to specifically substituted pyrazoles. acs.org
For the synthesis of a 3-substituted pyrazole, diazomethane (B1218177) can be reacted with a monosubstituted acetylene. acs.org A significant advantage of modern cycloaddition methods is the in-situ generation of diazo compounds from stable precursors like N-tosylhydrazones, which circumvents the need to handle potentially hazardous diazo compounds directly. acs.orgorganic-chemistry.orgacs.org The reaction of a tosylhydrazone with a base generates the diazo intermediate, which then reacts with an alkyne present in the mixture in a one-pot procedure. acs.orgorganic-chemistry.org To synthesize 3-isopropyl-1-methyl-1H-pyrazol-5-ol via this route, precursors such as an isopropyl-containing diazo compound and an appropriate alkyne would be required.
Table 2: Overview of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
| 1,3-Dipole Source | Dipolarophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Diazo compound (in-situ from aldehyde) | Terminal Alkyne | Base | 3,5-Disubstituted Pyrazole | acs.org |
| N-Tosylhydrazone | Unactivated Bromovinyl Acetal | Base | 3,5-Disubstituted Pyrazole | organic-chemistry.orgthieme.de |
| Diazo compound (in-situ from tosylhydrazone) | Alkynyl Bromide | Base | 3,5-Diaryl-4-bromo-1H-pyrazole | organic-chemistry.org |
A major challenge in the synthesis of asymmetrically substituted pyrazoles, such as this compound, is controlling the regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like methylhydrazine, two regioisomeric products can be formed. nih.govnih.govmdpi.com For instance, the reaction between ethyl isobutyrylacetate and methylhydrazine could yield both 1-methyl-3-isopropyl-pyrazol-5-ol and 1-methyl-5-isopropyl-pyrazol-3-ol.
Several strategies have been developed to achieve regiocontrol. The outcome of the reaction can be influenced by factors such as the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions (e.g., pH, solvent, catalyst). nih.gov In acidic media, the reaction often proceeds via the more stable enamine intermediate, which can favor the formation of one regioisomer. For example, in the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, carefully controlled reaction conditions, including the presence of the final product in the reaction mixture, have been shown to yield high selectivity for the desired isomer. google.comgoogle.com Similarly, 1,3-dipolar cycloaddition reactions often exhibit high regioselectivity, governed by the electronic and steric interactions between the dipole and the dipolarophile. researchgate.netacs.org
Introduction and Modification of Isopropyl and Methyl Substituents
The introduction of the specific isopropyl and methyl groups onto the pyrazole core can be achieved either by using precursors that already contain these groups or by subsequent functionalization of the pyrazole ring.
If the pyrazole ring is synthesized using hydrazine hydrate (B1144303) instead of methylhydrazine, the resulting product is an N-unsubstituted pyrazole. The methyl group must then be introduced via N-alkylation. A significant challenge in this step is achieving regioselectivity, as alkylation can occur at either the N1 or N2 position of the pyrazole ring.
Various methods have been developed for the selective N1-alkylation of pyrazoles. researchgate.netacs.orgnih.gov The choice of base, solvent, and alkylating agent plays a critical role. For instance, using potassium carbonate in DMSO has been shown to favor N1-alkylation for 3-substituted pyrazoles. researchgate.net The steric hindrance of the substituent at the C3 position (in this case, the isopropyl group) generally directs the incoming alkyl group to the less sterically hindered N1 nitrogen. nih.gov Catalyst-free Michael addition reactions have also been developed for highly regioselective N1-alkylation, achieving N1/N2 ratios greater than 99.9:1 in some cases. acs.orgnih.govacs.org
Table 3: Conditions for Selective N-Alkylation of Pyrazoles
| Pyrazole Substrate | Alkylating Agent | Conditions | Selectivity | Reference |
|---|---|---|---|---|
| 3-Substituted Pyrazole | Alkyl Halide | K₂CO₃, DMSO | N1-alkylation favored | researchgate.net |
| 1H-Pyrazole | Michael Acceptor | iPr₂NEt, DMSO | N1/N2 > 99.9:1 | acs.org |
| 3-Substituted Pyrazole | α-bromoacetate | MgBr₂, i-Pr₂NEt, THF | N2-alkylation favored | thieme-connect.com |
An alternative and often more direct strategy involves using starting materials that already contain the required substituents. For the condensation route to this compound, the key precursors would be methylhydrazine and an isopropyl-containing 1,3-dicarbonyl compound.
The synthesis of the required dicarbonyl precursor, such as ethyl isobutyrylacetate, can be accomplished through methods like the Claisen condensation. This would involve the reaction of ethyl isobutyrate with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide. The resulting β-keto ester can then be directly used in the cyclocondensation reaction with methylhydrazine to form the target pyrazol-5-ol. This approach integrates the substituent into the backbone before the ring-forming step, thereby avoiding potential issues with post-functionalization and regioselectivity of alkylation.
Catalytic Systems and Green Chemistry Approaches in this compound Synthesis
The conventional synthesis of pyrazolones involves the condensation of a β-ketoester with a hydrazine derivative. For this compound, the key precursors are an isopropyl-substituted β-ketoester, such as ethyl 4-methyl-3-oxopentanoate, and methylhydrazine. While this reaction can proceed without a catalyst, the use of catalytic systems and green chemistry techniques offers significant advantages in terms of reaction rates, yields, and environmental friendliness.
Various catalysts have been explored for the synthesis of pyrazolone (B3327878) derivatives, which can be broadly categorized as acid, base, and metal-based catalysts. In the context of synthesizing 3-alkyl-1-alkyl-pyrazol-5-ones, these catalysts can facilitate the condensation reaction by activating the reactants. For instance, acid catalysts can protonate the carbonyl group of the β-ketoester, making it more susceptible to nucleophilic attack by the hydrazine. Conversely, base catalysts can deprotonate the hydrazine, increasing its nucleophilicity.
Recent research has also highlighted the use of more sophisticated catalytic systems, including organocatalysts and nanocatalysts, to promote pyrazolone formation under milder and more environmentally benign conditions.
Interactive Data Table: Comparison of Catalytic Systems for Pyrazolone Synthesis
| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Advantages | Potential Applicability for this compound |
| Organocatalyst | Imidazole | Aqueous media, room temperature | Mild conditions, environmentally friendly, good yields. acs.org | High |
| Nanocatalyst | Nano-ZnO | Solvent-free, heating | High efficiency, reusability of the catalyst. | Moderate to High |
| Enzyme | Lipase | Mild temperature, organic solvent | High selectivity, green catalyst. | Moderate |
| Metal Catalyst | Copper(I) | Ultrasound irradiation, base | Enhanced reaction rates, high yields. | High |
This table is a representation of general findings in pyrazolone synthesis and may be applicable to the specific target compound.
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazolones. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Key green methodologies applicable to the synthesis of this compound include the use of alternative energy sources and environmentally benign solvents.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. scielo.brresearchgate.net In the context of pyrazolone synthesis, microwave-assisted methods can facilitate the rapid, solvent-free condensation of β-ketoesters and hydrazines. scielo.brresearchgate.net This high-speed, clean reaction technology aligns well with the principles of green chemistry by minimizing energy consumption and avoiding the use of volatile organic solvents. scielo.brnih.govnih.gov For the synthesis of this compound, a microwave-assisted approach could offer a significantly more efficient route compared to conventional heating methods.
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for promoting pyrazolone synthesis. Ultrasound irradiation can enhance reaction rates through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of highly reactive species. nih.govresearchgate.net Ultrasound-assisted synthesis of pyrazolones has been reported to proceed in high yields and short reaction times, often under mild conditions and in greener solvent systems like aqueous ethanol. mdpi.com This methodology presents a promising green pathway for the efficient synthesis of this compound.
Solvent-Free and Aqueous Synthesis:
The use of water as a solvent or conducting reactions under solvent-free conditions are cornerstone principles of green chemistry. acs.orgthieme-connect.com Several studies have demonstrated the successful synthesis of pyrazolone derivatives in aqueous media or in the absence of any solvent, often in conjunction with microwave or ultrasound irradiation. acs.orgscielo.brresearchgate.net These approaches eliminate the environmental and health hazards associated with volatile organic solvents and simplify product purification. The application of these solvent-free or aqueous methods would significantly enhance the green credentials of the synthesis of this compound.
Interactive Data Table: Green Synthetic Approaches for Pyrazolone Synthesis
| Green Approach | Energy Source/Solvent | Typical Reaction Time | Reported Yields | Key Advantages |
| Microwave-Assisted | Microwave Irradiation | 4-10 minutes | 51-98% medicaljournalshouse.com | Rapid synthesis, high yields, often solvent-free. scielo.brmedicaljournalshouse.com |
| Ultrasound-Assisted | Ultrasound | 5-30 minutes | 92-99% mdpi.com | Fast reactions, high yields, use of green solvents. nih.govmdpi.com |
| Aqueous Synthesis | Conventional Heating | Varies | Good to Excellent | Environmentally benign solvent, simplified work-up. acs.org |
| Solvent-Free | Conventional or Microwave Heating | Varies | Good to Excellent | Reduced waste, avoidance of volatile organic compounds. scielo.brresearchgate.net |
This table summarizes general findings for pyrazolone synthesis and indicates the potential for these methods in the synthesis of this compound.
Chemical Reactivity, Transformation Pathways, and Functionalization of 3 Isopropyl 1 Methyl 1h Pyrazol 5 Ol
Reactivity at Pyrazole (B372694) Ring Positions (C3, C4, C5, N1, N2)
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, particularly at the C4 position, which is the most nucleophilic carbon. nih.govrrbdavc.orgpharmaguideline.com Conversely, the C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms, rendering them more susceptible to nucleophilic attack, especially if a suitable leaving group is present. nih.govresearchgate.net The N1 position is substituted with a methyl group, fixing the tautomeric form, while the N2 "pyridine-like" nitrogen acts as a basic and nucleophilic center. nih.govpharmaguideline.com
Electrophilic aromatic substitution (EAS) is a characteristic reaction of the pyrazole nucleus, predominantly occurring at the C4 position. rrbdavc.orgpharmaguideline.com The rate and regioselectivity of these reactions are strongly influenced by the existing substituents. In 3-isopropyl-1-methyl-1H-pyrazol-5-ol, the C5-hydroxyl group is a powerful activating ortho-, para-director (directing to C4), while the C3-isopropyl and N1-methyl groups are weakly activating. The concerted effect of these groups strongly activates the C4 position for substitution.
Common EAS reactions applicable to the pyrazole ring include halogenation, nitration, and sulfonation. eurekaselect.comwikipedia.orgmasterorganicchemistry.com
Halogenation: Pyrazoles readily undergo halogenation (bromination, chlorination, iodination) at the C4 position. beilstein-archives.org For instance, direct C-H halogenation of pyrazol-5-amines has been achieved at room temperature using N-halosuccinimides (NCS, NBS, NIS). beilstein-archives.orgresearchgate.netbeilstein-archives.org Given the activated nature of this compound, similar reactivity is expected.
Nitration: Aromatic nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the ring. masterorganicchemistry.comlibretexts.org This reaction would be expected to occur at the C4 position.
Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group, also at the C4 position. libretexts.org
| Reaction | Reagents | Expected Product at C4 |
|---|---|---|
| Halogenation (Iodination) | ICl, Li₂CO₃ | 4-Iodo derivative |
| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | 4-Bromo derivative |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro derivative |
| Sulfonation | SO₃, H₂SO₄ | 4-Sulfonic acid derivative |
Direct nucleophilic substitution on the carbon atoms of the pyrazole ring is generally challenging unless an activating group, such as a halogen or nitro group, is present to act as a leaving group. nih.govnih.gov The C3 and C5 positions are the most likely sites for such attacks due to their relative electron deficiency. researchgate.net
The pyridine-like nitrogen atom (N2) is the primary site of basicity and can act as a nucleophile, reacting with electrophiles like alkyl halides to form quaternary pyrazolium (B1228807) salts. rrbdavc.orgpharmaguideline.com However, in this compound, the N1 position is already alkylated, which can sterically hinder reactions at N2.
Transformations of the Hydroxyl Group at C5
The hydroxyl group at the C5 position is a key site of reactivity. This compound can exist in tautomeric equilibrium with its corresponding keto forms (pyrazolones). nih.govresearchgate.net This keto-enol tautomerism is pivotal, as the molecule can react either as an alcohol (enol form) or as a ketone (keto form), leading to different products. For instance, acylation can occur at the oxygen (O-acylation) or at the C4 carbon (C-acylation). acs.orgacs.org
The C5-hydroxyl group can undergo reactions typical of phenols or enols, including alkylation and acylation to form ethers and esters, respectively.
O-Alkylation: The formation of pyrazole ethers can be achieved through various alkylation methods. N-alkylation of pyrazoles is a common reaction, often catalyzed by basic modified molecular sieves or proceeding through Michael addition for high regioselectivity. researchgate.netresearchgate.netacs.org While these methods focus on N-alkylation of NH-pyrazoles, similar principles can be adapted for O-alkylation of the hydroxyl group under appropriate basic conditions.
O-Acylation: This reaction is often in competition with C-acylation at the activated C4 position. acs.orgrsc.org The choice of reaction conditions is critical to control the regioselectivity. O-acylation is favored in the absence of reagents that specifically promote the enol form for C4 attack. Phase-transfer catalysis has been used for the acylation of hydroxypyrazoles, yielding a variety of O-acylated, C-acylated, and N-acylated products depending on the substrate and reagents. researchgate.net
| Reaction Type | Condition/Reagent | Primary Product | Reference |
|---|---|---|---|
| C-Acylation | Acyl chloride with Ca(OH)₂ in dioxane | 4-Acyl-pyrazol-5-ol | acs.orgacs.org |
| O-Acylation | Acyl chloride without specific C4-activation | Pyrazol-5-yl ester | rsc.org |
| Mixed Acylation | Acyl chloride under Phase-Transfer Catalysis (PTC) | Mixture of O-, C-, and N-acylated products | researchgate.net |
The use of calcium hydroxide (B78521) has been shown to be an effective strategy to promote selective C-acylation. It is believed to form a complex with the hydroxyl group, pushing the equilibrium toward the enol form while simultaneously protecting the oxygen from direct acylation and neutralizing the HCl byproduct. acs.orgacs.org
Beyond ether and ester formation, the C5-hydroxyl group can be converted into other oxygen-containing functionalities. For example, reaction with sulfonyl chlorides would yield sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions. Dehydration of related 5-hydroxy-4,5-dihydro-1H-pyrazoles can lead to the formation of the corresponding pyrazole, a reaction that can be coupled with other transformations, such as iodination. nih.gov
Reactivity of the Isopropyl and N-Methyl Groups
Electronic Effects: Both the isopropyl and methyl groups are electron-donating through induction. This effect increases the electron density of the pyrazole ring, enhancing its nucleophilicity and making it more reactive towards electrophiles compared to an unsubstituted pyrazole. nih.govnih.gov
Steric Effects: The isopropyl group at C3 is bulkier than the methyl group at N1. This steric hindrance can influence the approach of reagents, potentially affecting the regioselectivity of reactions, particularly at the adjacent N2 and C4 positions. nih.govnih.gov Studies on substituted pyrazoles have shown that steric bulk at C3 or C5 can decrease reaction rates and influence isomer ratios in N-alkylation reactions. nih.govresearchgate.net
Synthesis of Conjugates and Hybrid Systems Incorporating the this compound Moiety
The this compound scaffold, existing in tautomeric equilibrium with its pyrazolone (B3327878) form (1,5-dimethyl-3-isopropyl-1H-pyrazol-4(5H)-one), serves as a versatile building block in the synthesis of more complex molecular architectures. Its reactivity at both the C4 position and through functionalization of the C5 hydroxyl group allows for its incorporation into a wide array of conjugates and hybrid systems. These hybrid molecules often combine the pyrazole core with other pharmacologically relevant moieties to enhance biological activity or introduce novel properties. The primary synthetic strategies involve condensation reactions, multicomponent reactions, and coupling of pre-functionalized derivatives.
A prevalent method for creating hybrid systems is through condensation reactions at the active methylene (B1212753) group at the C4 position of the pyrazolone tautomer. This position readily reacts with various aldehydes and ketones to form a range of derivatives, including chalcone-like structures and Schiff base analogues, which can then be further modified.
For instance, the reaction of a pyrazolone with an appropriate aldehyde can lead to the formation of a C4-ylidenepyrazolone core. This core structure is central to many biologically active compounds. The general scheme for this type of condensation is illustrated below.
Table 1: Synthesis of Pyrazolone-Based Chalcones and Schiff Base Precursors
| Reactant 1 | Reactant 2 | Reaction Type | Resulting Moiety | Reference Example |
|---|---|---|---|---|
| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Knoevenagel Condensation | 4-Benzylidene-3-isopropyl-1-methyl-pyrazol-5-one | Analogous reactions are common for creating pyrazolone-based chalcones. portlandpress.com |
| 5-Amino-3-isopropyl-1-methyl-1H-pyrazole | Aromatic Aldehyde | Schiff Base Formation | N-((Aryl)methylidene)-3-isopropyl-1-methyl-1H-pyrazol-5-amine | Schiff bases are widely synthesized from amino pyrazoles and aldehydes. jocpr.comekb.egresearchgate.net |
| 3-Isopropyl-1-methyl-1H-pyrazole-4-carbaldehyde | Aromatic Amine | Schiff Base Formation | (E)-1-(Aryl)-N-((3-isopropyl-1-methyl-1H-pyrazol-4-yl)methylene)aniline | The synthesis of pyrazole aldehydes via Vilsmeier-Haack reaction enables this pathway. mdpi.com |
Another powerful strategy involves the derivatization of the C5 position. The hydroxyl group of this compound can be converted into other functional groups, such as a carboxylic acid or an amine, which serve as handles for conjugation. The corresponding "3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid" is a key intermediate that can be coupled with various amines or alcohols to form stable amide or ester linkages, respectively. This approach is fundamental in medicinal chemistry for linking a pharmacophore like the pyrazole moiety to peptides, heterocyclic systems, or linker units.
Similarly, the "3-isopropyl-1-methyl-1H-pyrazol-5-amine" derivative allows for the formation of amides by reaction with carboxylic acids or acyl chlorides, and the synthesis of Schiff bases upon reaction with aldehydes. jocpr.comuni.lu
Table 2: Conjugation Strategies via C5-Derivatives
| Pyrazole Derivative | Coupling Partner | Reaction Type | Linkage | Hybrid System Example |
|---|---|---|---|---|
| 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | Amine (R-NH₂) | Amide Coupling | Amide Bond | Pyrazole-Amide Conjugates |
| 3-Isopropyl-1-methyl-1H-pyrazol-5-amine | Carboxylic Acid (R-COOH) | Amide Coupling | Amide Bond | Pyrazole-Amide Conjugates |
| 3-Isopropyl-1-methyl-1H-pyrazol-5-amine | Aldehyde (R-CHO) | Imine Formation | Schiff Base (Imine) | Pyrazole-Schiff Base Hybrids |
Multicomponent reactions (MCRs) offer an efficient pathway to construct complex hybrid molecules in a single step. Pyrazolones are excellent substrates for MCRs, such as the Biginelli or Hantzsch-type reactions, which can be adapted to produce fused heterocyclic systems incorporating the pyrazole ring. For example, a one-pot, three-component reaction involving a pyrazolone, an aldehyde, and a source of ammonia (B1221849) or an amine can lead to the formation of fused pyrazolo-pyrimidine or pyrazolo-pyridine systems. mdpi.comresearchgate.net These reactions are highly valued for their atom economy and ability to rapidly generate molecular diversity. The specific substitution pattern of this compound influences the steric and electronic nature of these reactions, guiding the assembly of the final hybrid structure.
Compound Index
Computational and Theoretical Studies on 3 Isopropyl 1 Methyl 1h Pyrazol 5 Ol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Isopropyl-1-methyl-1H-pyrazol-5-ol. These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of the molecule's electronic environment and the relative energies of its possible structures.
Density Functional Theory (DFT) Studies of Tautomeric Equilibria and Stability
This compound can exist in several tautomeric forms, primarily the hydroxyl-pyrazole (OH), and two pyrazolone (B3327878) forms (CH and NH). The equilibrium between these tautomers is a critical aspect of its chemistry, influencing its reactivity and physical properties. DFT calculations are widely employed to determine the relative stabilities of these forms.
Computational studies on analogous compounds, such as 3-methyl-pyrazol-5-one and 1-phenyl-3-methyl-pyrazol-5-one, have shown that the relative stability of tautomers is influenced by the substituent at the N1 position and the nature of the surrounding medium (gas phase vs. solvent). jocpr.comresearchgate.net For 1,3-disubstituted pyrazol-5-ones, three principal tautomers are typically considered:
OH form: this compound
CH form: 4-Isopropyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one
NH form: 5-Isopropyl-1-methyl-1,2-dihydro-3H-pyrazol-3-one
DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d) or higher, can predict the total energies of these tautomers. jocpr.com The tautomer with the lowest calculated energy is predicted to be the most stable. Studies on similar pyrazolones indicate that the relative energy differences can be significant, dictating the predominant form of the molecule under given conditions. researchgate.net The isopropyl group at the C3 position, being an electron-donating group, is expected to influence the electron density of the pyrazole (B372694) ring and thereby affect the tautomeric equilibrium.
| Tautomer | General Structure | Predicted Relative Stability (Illustrative) |
|---|---|---|
| OH-form | Intermediate | |
| CH-form | Often Most Stable | |
| NH-form | Least Stable |
This table provides an illustrative representation of typical stability trends for 1,3-disubstituted pyrazolones based on computational studies of analogous compounds. The exact energy differences would require specific calculations for this compound.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation and characterization of molecules. DFT calculations can accurately forecast vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts.
FT-IR Spectroscopy: Theoretical vibrational frequencies can be calculated for the optimized geometry of this compound and its tautomers. These calculations help in assigning the bands observed in experimental FT-IR spectra. For instance, a key distinction between the OH-tautomer and the pyrazolone (CH/NH) tautomers would be the presence of a characteristic O-H stretching vibration in the former and a C=O stretching vibration in the latter. A computational study on 3-methyl pyrazol-5-one calculated the C=O frequency, providing a benchmark for comparison. jocpr.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov By calculating the theoretical chemical shifts for each tautomer, one can compare them with experimental data to determine the predominant tautomeric form in solution. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govresearchgate.net
| Nucleus | Key Atom | Predicted Chemical Shift Range (ppm) - Illustrative | Tautomer Differentiation Point |
|---|---|---|---|
| ¹H | OH proton | 5.0 - 12.0 | Present only in OH-form |
| ¹³C | C5 Carbon | 150 - 170 | Shift value is sensitive to C-O vs C=O bond character |
| ¹³C | C4 Carbon | 90 - 110 | Shift differs significantly between CH-form (sp³) and OH/NH-forms (sp²) |
Note: The chemical shift ranges are illustrative and based on general knowledge and data from related pyrazole structures. Precise values require specific GIAO calculations.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a critical tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can determine activation energies and reaction pathways.
For reactions involving this compound, such as electrophilic substitution or cycloaddition, DFT can be used to model the step-by-step process. researchgate.net For example, in a hypothetical alkylation reaction, calculations could identify the most likely site of attack (e.g., at C4, N2, or O) by comparing the activation barriers for each pathway. The transition state, a first-order saddle point on the potential energy surface, is located and its structure and energy are determined. The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), which is a key indicator of the reaction rate. Such studies provide a detailed, molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone. researchgate.net
Intermolecular Interactions and Self-Association Phenomena
The pyrazole ring, with its hydrogen bond donor (in the NH tautomer) and acceptor sites (N2 and the carbonyl oxygen in pyrazolone forms), is capable of forming significant intermolecular interactions. This compound and its tautomers can engage in hydrogen bonding to form dimers or larger aggregates.
Computational studies can quantify the strength and geometry of these interactions. By modeling a dimer of the molecule, for instance, the interaction energy can be calculated, typically corrected for basis set superposition error (BSSE). The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used to analyze the electron density at the bond critical points of these hydrogen bonds, providing insight into their nature (e.g., electrostatic vs. covalent character). rsc.org Studies on similar pyrazolone derivatives have revealed the formation of stable, hydrogen-bonded dimers in the solid state, a phenomenon that can be explored and rationalized through computational analysis. semanticscholar.org These self-association patterns are crucial as they can significantly influence the compound's physical properties, such as melting point and solubility.
Mechanistic and in Vitro Investigations of Biological Activities for 3 Isopropyl 1 Methyl 1h Pyrazol 5 Ol Derivatives
In Vitro Enzyme Inhibition Studies (e.g., Carboxypeptidase A, Metalloproteases)
Derivatives of pyrazole (B372694) have been identified as potent inhibitors of various enzymes, including metalloproteases. Research into 3,5-diphenylpyrazole (B73989) derivatives, for instance, has demonstrated significant inhibitory activity against meprins α and β, which are zinc-dependent metalloproteases of the astacin (B162394) family. nih.gov These enzymes are implicated in various physiological and pathological processes, making them attractive therapeutic targets.
A favorable selectivity profile is crucial for therapeutic potential, and studies have shown that pyrazole-based inhibitors can be highly selective. For example, the introduction of specific substituents can lead to high selectivity for meprins over other metalloproteases like matrix metalloproteases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). nih.gov While certain structural modifications on the pyrazole core can sometimes increase inhibition of off-target proteases like MMP2, other changes, such as adding acidic moieties, can abolish this off-target activity, resulting in excellent selectivity. nih.gov Even with some minor off-target inhibition observed, the potency against the primary target (e.g., meprin α) can be orders of magnitude higher, indicating a wide therapeutic window. nih.gov
Other research has demonstrated the broad enzymatic inhibitory potential of the pyrazole scaffold against enzymes such as α-glucosidase, α-amylase, and proteinase, highlighting the versatility of this chemical class in enzyme-targeted drug discovery. nih.govekb.eg
Table 1: In Vitro Inhibition of Metalloproteases by Selected Pyrazole Derivatives This table is representative of data for pyrazole derivatives and not specific to 3-Isopropyl-1-methyl-1H-pyrazol-5-ol.
| Compound Class | Target Enzyme | Off-Target Enzymes | Selectivity Profile |
|---|---|---|---|
| 3,5-Diphenylpyrazoles | Meprin α, Meprin β | MMP2, MMP9, MMP13, ADAM10, ADAM17 | High selectivity for meprins, with Kᵢ values in the picomolar to low nanomolar range, approximately three orders of magnitude more potent against meprins than off-target metalloproteases. nih.gov |
Cell-Based Assays for Mechanistic Biological Effects
The antitumor potential of pyrazole derivatives has been evaluated against a range of human cancer cell lines. Spiro-indoline-pyrazolo[3,4-b]pyridine derivatives, for example, have shown promising cytotoxic activity across the National Cancer Institute's (NCI) panel of 60 cancer cell lines. ekb.eg Certain compounds from this series demonstrated significant growth inhibition (GI₅₀) values in the low micromolar range against the full panel. ekb.eg
The mechanistic basis for this cytotoxicity often involves the induction of apoptosis. One key mechanism identified for pyrazole derivatives is the inhibition of the p53-MDM2 protein-protein interaction. ekb.eg By disrupting this interaction, the p53 tumor suppressor protein is stabilized and activated, leading to the transcription of downstream targets like p21, which promotes cell cycle arrest and apoptosis. ekb.eg Studies have confirmed that treatment of cancer cells with these compounds can lead to a significant increase in the levels of p53 and p21 proteins, followed by the induction of both early and late apoptosis. ekb.eg
Furthermore, other pyrazole peptidomimetics have been shown to effectively suppress the growth of lung cancer cells (A549). The mechanism of action in this case was found to be a combination of apoptosis, autophagy, and cell cycle arrest, indicating that pyrazole derivatives can interfere with multiple critical pathways in cancer cells. nih.gov
Table 2: In Vitro Cytotoxicity of Selected Pyrazole Derivatives This table is representative of data for various pyrazole derivatives and not specific to this compound.
| Compound Series | Cell Line(s) | Mechanism of Action | Representative Activity (GI₅₀ / IC₅₀) |
|---|---|---|---|
| Spiro-indoline-pyrazolo[3,4-b]pyridines | NCI-60 Panel (including Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast cancer cell lines) | Inhibition of p53-MDM2 interaction, upregulation of p53 and p21, induction of apoptosis. ekb.eg | GI₅₀ (MG-MID) Full panel = 2.47-16.80 µM for the most active compounds. ekb.eg |
Pyrazole derivatives have demonstrated notable in vitro activity against various pathogenic bacteria, including the gram-positive Staphylococcus aureus (particularly methicillin-resistant Staphylococcus aureus, MRSA) and the gram-negative Pseudomonas aeruginosa. nih.govbenthamdirect.com
The mechanistic pathway for the antibacterial action of some pyrazole-based compounds is suggested to involve the inhibition of essential bacterial enzymes. In silico studies have proposed that these derivatives may act by inhibiting DNA gyrase. nih.govnih.gov DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. By binding to this enzyme, the compounds can disrupt these vital processes, leading to bacterial cell death. This provides a potential mechanistic explanation for the observed antimicrobial efficacy. nih.govnih.gov The quorum sensing systems of bacteria like P. aeruginosa and S. aureus are critical for their virulence and biofilm formation, representing another potential, though less explored, target for pyrazole derivatives. researchgate.net
Table 3: In Vitro Antimicrobial Activity of Selected Pyrazole Derivatives This table is representative of data for various pyrazole derivatives and not specific to this compound.
| Compound Series | Target Organism | Proposed Mechanistic Pathway |
|---|---|---|
| 1,3-Diphenyl-1H-pyrazol-5-ols | Staphylococcus aureus (MRSA), Pseudomonas aeruginosa | Inhibition of DNA gyrase enzyme, as suggested by molecular docking. nih.govnih.gov |
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique frequently used to predict the binding orientation of a ligand to its target protein and to elucidate the key molecular interactions that stabilize the complex. Numerous docking studies have been performed on pyrazole derivatives to understand the structural basis of their biological activities.
For their antimicrobial effects , pyrazole derivatives have been docked into the active site of the DNA gyrase enzyme. These studies help to identify the potential mechanism of action and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.govnih.gov
In the context of anticancer activity , docking simulations have provided insights into how pyrazole derivatives bind to various protein kinases and other cancer-related targets. Studies have shown that these compounds can fit deeply within the binding pockets of targets like VEGFR-2, Aurora A, CDK2, and JNK3. nih.govnih.gov The binding is typically stabilized by a network of hydrogen bonds and van der Waals forces with key amino acid residues in the active site. nih.govrdd.edu.iq For instance, docking of pyrazole derivatives into the MDM2 protein has revealed how these molecules can occupy the binding cleft for p53, thereby disrupting the crucial p53-MDM2 interaction. ekb.eg
These in silico analyses provide a theoretical framework that correlates well with experimental biological data and guides the rational design of new, more potent, and selective pyrazole-based therapeutic agents. nih.gov
Table 4: Summary of Molecular Docking Studies for Pyrazole Derivatives
| Biological Activity | Protein Target | Key Findings from Docking Analysis |
|---|---|---|
| Antimicrobial | DNA Gyrase | Compounds fit into the active site, suggesting inhibition of the enzyme as the mechanism of action. nih.govnih.gov |
| Anticancer | Receptor Tyrosine Kinases (e.g., VEGFR-2), Protein Kinases (e.g., CDK2, JNK3) | Ligands docked within the binding pocket, forming hydrogen bonds and showing good inhibition constants and binding energies. nih.govnih.gov |
| Anticancer | p53-MDM2 | Derivatives showed a good binding mode in the cleft of MDM2, disrupting the protein-protein interaction. ekb.eg |
Applications of 3 Isopropyl 1 Methyl 1h Pyrazol 5 Ol in Chemical Sciences and Materials Development
Utilization as Ligands in Coordination Chemistry
Pyrazole (B372694) derivatives are widely employed as ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms, which can readily coordinate with transition metal ions. nih.gov The 3-Isopropyl-1-methyl-1H-pyrazol-5-ol molecule, through its deprotonated form (pyrazol-5-olate), can act as a versatile ligand. It typically coordinates to metal centers in a bidentate fashion, using the exocyclic oxygen atom and the N2 nitrogen atom of the pyrazole ring to form a stable chelate ring.
While specific studies detailing the coordination complexes of this compound are not extensively documented, the behavior of analogous pyrazole-based ligands provides significant insight. For instance, complexes of related ligands like 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine have been synthesized and characterized, demonstrating the effective coordinating ability of the isopropyl-pyrazole moiety. mdpi.com Similarly, other substituted pyrazoles have been used to create mononuclear and polynuclear metal complexes with diverse structural and electronic properties. nih.govmdpi.com The formation of these coordination complexes is a cornerstone for their application in other fields, such as catalysis and materials science.
The general coordinating behavior can be summarized as:
Coordination Modes: Primarily acts as a bidentate N,O-donor ligand.
Metal Ions: Forms complexes with a wide range of transition metals (e.g., Cu(II), Zn(II), Cd(II), Fe(II)/Fe(III), Co(II), Ni(II)). nih.govmdpi.com
Resulting Structures: Can form simple mononuclear complexes like [M(L)₂] or more complex polynuclear structures depending on the metal-to-ligand ratio and reaction conditions. nih.gov
Role in Catalytic Processes
The development of catalysts is a crucial area of chemical science, and metal complexes containing pyrazole-based ligands have shown significant promise. mdpi.com These complexes can function as catalysts in various organic transformations. The electronic and steric properties of the pyrazole ligand, which can be fine-tuned by altering substituents like the isopropyl and methyl groups, play a critical role in the activity and selectivity of the catalyst.
Complexes derived from ligands such as 2,6-bis(1H-pyrazol-3-yl)pyridine derivatives have been successfully employed as catalysts in chemical reactions. mdpi.com Although direct catalytic applications of this compound complexes are not specifically detailed in the available literature, the fundamental characteristics of the pyrazole scaffold suggest this potential. The coordination of the ligand to a metal center can create a catalytically active site, facilitating reactions such as oxidation, reduction, or carbon-carbon bond formation. The isopropyl group, in particular, can influence the steric environment around the metal center, potentially enhancing the selectivity of the catalytic process.
Integration into Advanced Materials and Supramolecular Assemblies
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π–π stacking. nih.govresearchgate.net Pyrazole derivatives are excellent building blocks for supramolecular chemistry due to their ability to form predictable hydrogen-bonding patterns. nih.govresearchgate.net
The this compound molecule possesses the necessary functional groups to participate in the formation of such assemblies. Its keto tautomer, 3-isopropyl-1-methyl-1H-pyrazol-5(4H)-one, contains an N-H group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor). These features allow the molecules to self-assemble into various motifs, including:
Dimers: Two molecules linked by hydrogen bonds. researchgate.net
Chains or Tapes: One-dimensional arrays formed through repeated hydrogen bonding.
Sheets: Two-dimensional networks. nih.gov
These interactions are fundamental in crystal engineering, where the goal is to design solid-state materials with specific properties. nih.gov By controlling the self-assembly process, it is possible to create advanced materials with potential applications in areas like electronics and optics. Studies on related pyrazole compounds have demonstrated the formation of columnar stacked systems, which can lead to enhanced luminescent and fluorescent properties. nih.gov
Potential in Separation Science and Analytical Chemistry (e.g., as extractants)
One of the most significant potential applications for this compound is in separation science, particularly as an extractant for metal ions in liquid-liquid extraction processes. researchgate.net The keto tautomer of this compound belongs to the class of β-diketone analogues known as 4-acylpyrazol-5-ones, which are highly effective chelating agents for a wide range of metal ions, especially lanthanides and actinides. researchgate.netelixirpublishers.com
These compounds function by forming neutral, hydrophobic metal-chelate complexes that are preferentially soluble in an organic solvent, allowing for their extraction from an aqueous solution. The extraction efficiency is highly dependent on factors like the pH of the aqueous phase and the concentration of the extractant. elixirpublishers.com
Extensive research on the closely related compound 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (HPMBP) has demonstrated its exceptional ability to extract trivalent lanthanoids. researchgate.net The process often involves a synergistic effect when a second ligand, such as a crown ether or a neutral bidentate amine, is added to the organic phase, further enhancing extraction efficiency. researchgate.netnih.gov Given the structural similarities, this compound is expected to exhibit comparable behavior, making it a promising candidate for the selective separation and recovery of valuable metals from various sources. elixirpublishers.com
The table below summarizes the extraction data for selected trivalent lanthanoid ions using the analogous extractant HPMBP, illustrating the potential efficacy of this class of compounds.
| Metal Ion | pH for 50% Extraction (pH₅₀) | Extraction Equilibrium Constant (log Kₑₓ) | Reference |
|---|---|---|---|
| La(III) | 3.10 | -6.40 | researchgate.net |
| Pr(III) | 2.82 | -5.59 | researchgate.net |
| Nd(III) | 2.75 | -5.35 | researchgate.net |
| Sm(III) | 2.52 | -4.66 | researchgate.net |
| Eu(III) | 2.45 | -4.43 | researchgate.net |
| Gd(III) | 2.41 | -4.33 | researchgate.net |
| Dy(III) | 2.28 | -3.92 | researchgate.net |
| Ho(III) | 2.22 | -3.72 | researchgate.net |
| Er(III) | 2.16 | -3.52 | researchgate.net |
| Yb(III) | 2.02 | -3.10 | researchgate.net |
| Lu(III) | 1.96 | -2.92 | researchgate.net |
Future Research Directions and Interdisciplinary Prospects for 3 Isopropyl 1 Methyl 1h Pyrazol 5 Ol
Development of Novel Asymmetric Synthetic Routes
The synthesis of pyrazole (B372694) derivatives has evolved significantly, with a growing emphasis on asymmetric synthesis to produce enantiomerically pure compounds, which is crucial for pharmaceutical applications. rwth-aachen.de Future research on 3-Isopropyl-1-methyl-1H-pyrazol-5-ol should prioritize the development of novel asymmetric synthetic methodologies.
Organocatalysis presents a particularly promising avenue. Chiral organocatalysts, such as quinine-derived squaramides, have been successfully employed in the asymmetric cascade cyclization of pyrazolones, yielding products with high enantioselectivity. thieme-connect.com A potential research direction would be to adapt these methods for the synthesis of chiral derivatives of this compound. This could involve the enantioselective functionalization at the C4 position of the pyrazole ring.
Furthermore, exploring Michael addition reactions using organocatalysts could lead to the synthesis of novel chiral pyrazolone (B3327878) derivatives. For instance, the aza-Michael addition of 2-pyrazolin-5-ones to α,β-unsaturated ketones has been achieved with high enantioselectivity using catalysts like 9-epi-9-amino-9-deoxyquinine. nih.gov Applying similar strategies to this compound could yield a new class of chiral compounds with potential biological activities.
A summary of potential asymmetric synthetic strategies is presented in the table below.
| Catalytic System | Reaction Type | Potential Outcome |
| Chiral Squaramide | Cascade Cyclization | Enantiomerically enriched spiropyrazolones |
| 9-epi-9-amino-9-deoxyquinine | Aza-Michael Addition | Chiral β-(3-hydroxypyrazol-1-yl)ketones |
| Chiral Phosphoric Acid | [3+2] Cycloaddition | Chiral pyrazolidines and pyrazolines |
Exploration of Advanced Functional Materials
The inherent chemical properties of the pyrazole ring make it a valuable component in the design of advanced functional materials. The versatility in substitution patterns on the pyrazolone structure allows for the fine-tuning of electronic and optical properties. primachemicals.com
One area of exploration is the development of novel dyes. Pyrazolone-based azo dyes are known for their vibrant colors and good fastness properties. researchgate.net Future research could focus on synthesizing azo dyes derived from this compound and evaluating their photophysical properties for applications in textiles, printing, and coatings. The substitution pattern can be systematically varied to modulate the color and performance of these dyes. primachemicals.com
Another exciting prospect lies in the field of nonlinear optical (NLO) materials. Pyrazole-5-ones have been identified as potential candidates for NLO applications due to their unique electronic structure. researchgate.net Computational studies have shown that the planar structure of the hydrazo tautomer of certain pyrazole-5-ones is responsible for their NLO properties. researchgate.net Future investigations could involve the synthesis and characterization of derivatives of this compound to assess their second and third-order NLO response, which could lead to their use in optoelectronic devices. researchgate.net
| Material Type | Potential Application | Key Feature |
| Azo Dyes | Textiles, Coatings | Tunable color properties |
| Nonlinear Optical (NLO) Materials | Optoelectronics | High hyperpolarizability |
Deeper Mechanistic Understanding of Biological Interactions
While the broader class of pyrazole derivatives is known for a wide range of biological activities, the specific interactions of this compound with biological targets remain largely unexplored. Future research should aim to elucidate these mechanisms at a molecular level.
Molecular docking studies are a powerful tool for predicting the binding modes of small molecules with proteins. Such studies have been successfully applied to various pyrazole derivatives to identify potential inhibitors of enzymes like tyrosine kinase and protein kinases. researchgate.net A logical next step would be to perform in silico docking of this compound and its rationally designed derivatives against a panel of clinically relevant protein targets. This could help identify potential therapeutic areas for this compound. For instance, docking with targets like EGFR kinase could reveal its potential as an anticancer agent. rsc.org
Subsequent in vitro enzymatic assays and cell-based studies would be necessary to validate the predictions from molecular docking. Understanding the specific amino acid residues involved in the binding pocket and the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions) will be crucial for guiding the rational design of more potent and selective analogs.
Computational Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry offers a powerful toolkit for predicting the properties of molecules and guiding experimental efforts. eurasianjournals.com For this compound, computational modeling can be instrumental in establishing robust structure-property relationships.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop models that correlate the structural features of pyrazole derivatives with their biological activities. researchgate.net By building a QSAR model based on a library of 1,3-disubstituted pyrazol-5-ol analogs, it would be possible to predict the activity of novel, unsynthesized compounds and prioritize synthetic targets. Key molecular descriptors such as electronic, steric, and hydrophobic parameters would be correlated with biological data to derive a predictive model.
Furthermore, computational methods can be used to study the tautomeric equilibrium of this compound. The tautomerism of pyrazolones is a critical factor influencing their chemical reactivity and biological activity. researchgate.net Density Functional Theory (DFT) calculations can provide insights into the relative stabilities of different tautomers in various solvent environments. mdpi.com Understanding the predominant tautomeric form is essential for predicting its reactivity and interaction with biological macromolecules.
| Computational Method | Research Goal | Predicted Outcome |
| Molecular Docking | Target Identification | Binding affinity and mode with specific proteins |
| QSAR | Lead Optimization | Prediction of biological activity for new derivatives |
| DFT Calculations | Tautomerism Analysis | Determination of the most stable tautomeric form |
Q & A
Q. How can researchers design derivatives of this compound with improved pharmacokinetic properties?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to enhance solubility. Use prodrug strategies (e.g., esterification) for better bioavailability. Predict ADMET properties with SwissADME or pkCSM, and validate in vivo using rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
